![molecular formula C12H13ClF2N4O B1427090 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-01-8](/img/structure/B1427090.png)
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Overview
Description
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a heterocyclic compound featuring a pyrimido[4,5-b][1,4]diazepine core. Its structure includes a 2-chloro substituent, a 9-cyclopentyl group, and two fluorine atoms at the 7-position, contributing to its unique physicochemical and biological properties. Its structural analogs, however, demonstrate activity in oncology and epigenetics (e.g., bromodomain inhibition) .
Mechanism of Action
Target of Action
The primary target of this compound is Polo-like kinase 1 (PLK1) . PLK1 is an enzyme that plays a crucial role in regulating cell cycles, particularly as an early trigger for the G2/M phase transition .
Mode of Action
The compound acts as a selective inhibitor of PLK1 . It binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of PLK1 affects the cell cycle regulation pathway. PLK1 is essential for the G2/M phase transition, and its inhibition can lead to cell cycle arrest at the G2 phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound has excellent in vitro cellular potency
Result of Action
The inhibition of PLK1 by this compound leads to cell cycle arrest and can induce apoptosis . This can result in the death of cancer cells that overexpress PLK1, making it a potential therapeutic agent for various types of cancer .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one (CAS No. 1062246-03-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15ClF2N4O
- Molecular Weight : 316.73 g/mol
- IUPAC Name : 2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8H-pyrimido[4,5-b][1,4]diazepin-6-one
The compound exhibits various biological activities that may be attributed to its structural features. The presence of the pyrimidodiazepine core is significant in conferring pharmacological properties, particularly in modulating neurotransmitter systems and inhibiting specific enzymes.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidodiazepines can exhibit antitumor effects. For instance:
- In vitro studies showed that similar compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- PLK1 Inhibition : Related studies on similar structures suggest potential inhibitory effects on Polo-like kinase 1 (PLK1), which is crucial in cell division and cancer progression .
Study 1: Anticancer Potential
A study investigated the anticancer properties of related pyrimidodiazepine derivatives. The results demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. This suggests that 2-Chloro-9-cyclopentyl derivatives could similarly affect tumor growth and viability.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 3.2 |
Compound B | MCF7 | 5.1 |
2-Chloro derivative | A549 | TBD |
Study 2: Mechanistic Insights
A mechanistic study highlighted that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profile of this compound is essential for its therapeutic application:
- Absorption : Preliminary data suggest moderate absorption characteristics.
- Metabolism : Likely metabolized via liver enzymes; however, detailed metabolic pathways remain to be elucidated.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that this compound exhibits potential as a therapeutic agent for various central nervous system (CNS) disorders. Its structure suggests it may interact with neurotransmitter systems, potentially acting as a modulator for conditions such as anxiety and depression.
Anticonvulsant Activity
Preliminary studies have shown that derivatives of pyrimido[4,5-b][1,4]diazepines may possess anticonvulsant properties. The specific compound may be explored for its efficacy in treating epilepsy and other seizure-related disorders.
Antidepressant Effects
There is emerging evidence suggesting that compounds with similar structures can influence serotonin and norepinephrine pathways, which are critical in the treatment of depression. Future studies could evaluate the antidepressant potential of 2-chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one.
Synthesis and Derivative Development
The synthesis of this compound has been documented in various studies, showcasing methods that include cyclization reactions and halogenation processes. The ability to modify the compound by altering substituents could lead to derivatives with enhanced pharmacological profiles.
Case Study: Synthesis Methodology
A notable synthesis method involves the reaction of 2-chloro-9-cyclopentyl derivatives with difluoromethyl groups under controlled conditions to yield the desired pyrimido[4,5-b][1,4]diazepine structure. This method emphasizes the importance of temperature control and reagent selection to optimize yield and purity.
Future Research Directions
Further research is necessary to explore the full pharmacological potential of this compound. Key areas for investigation include:
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
- Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its effects on neurotransmitter systems.
- Clinical Trials : If preclinical results are promising, advancing to human trials to evaluate therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one, and how can intermediates be optimized?
- Methodological Answer :
- Start with cyclopentylamine derivatives as precursors. Use stepwise functionalization to introduce chloro and difluoro groups, ensuring regioselectivity via halogen-exchange reactions.
- Optimize intermediates using LCMS (e.g., m/z 658 [M+H]+ as in ) and HPLC (retention time ~1.57 minutes with SMD-TFA05 method) for purity validation .
- Employ computational modeling (DFT or molecular mechanics) to predict reaction pathways and reduce side-product formation.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Use X-ray crystallography to resolve the diazepine ring conformation and substituent orientations.
- Analyze electronic effects via NMR (e.g., NMR for fluorine environments) and UV-Vis spectroscopy to assess conjugation in the pyrimido-diazepine core.
- Cross-reference spectral data with structurally analogous compounds in (e.g., pyrido-pyrimidinones) to validate assignments .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Follow guidelines from Safety Data Sheets (SDS) for similar heterocyclic compounds (e.g., ):
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer :
- Perform meta-analysis of existing datasets, focusing on variables like assay conditions (e.g., pH, temperature) and cell-line specificity.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-validate results.
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?
- Methodological Answer :
- Adapt methodologies from (Project INCHEMBIOL):
- Conduct abiotic stability tests (hydrolysis, photolysis) under varying pH/light conditions.
- Use LC-HRMS to identify transformation products and QSAR models to predict eco-toxicity .
- Employ soil/water microcosms to simulate real-world degradation and assess bioaccumulation potential.
Q. How can impurity profiling be standardized for this compound in pharmacological studies?
- Methodological Answer :
- Reference pharmacopeial guidelines (e.g., ) for impurity thresholds (e.g., ≤0.1% for genotoxic impurities).
- Use orthogonal chromatographic methods (HPLC-UV vs. UPLC-MS/MS) to detect trace impurities.
- Synthesize and characterize known impurities (e.g., N-oxides, des-fluoro analogs) as reference standards .
Q. What mechanistic studies are recommended to elucidate its mode of action in target binding?
- Methodological Answer :
- Perform kinetic binding assays (e.g., surface plasmon resonance) to determine , , and .
- Use cryo-EM or X-ray crystallography to resolve ligand-target complexes, focusing on halogen bonding (Cl/F) interactions.
- Validate findings with mutagenesis studies on key binding residues .
Q. Methodological & Theoretical Frameworks
Q. How should researchers design a robust structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Prioritize substituents based on electronic (Hammett σ values) and steric (Taft parameters) effects.
- Use combinatorial libraries (e.g., ’s approach to spirocyclic analogs) to explore chemical space.
- Apply multivariate analysis (PCA or PLS) to correlate structural features with bioactivity .
Q. What computational tools are optimal for predicting metabolic liabilities?
- Methodological Answer :
- Use in silico platforms (e.g., Schrödinger’s ADMET Predictor, MetaSite) to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites).
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
- Cross-reference with fragmentation patterns from HRMS/MS data .
Q. How can conflicting data on enantiomeric activity be addressed?
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares a pyrimido[4,5-b][1,4]diazepine core with analogs but differs in substituents and stereoelectronic properties:
Key Differences :
- The 2-chloro group in the target compound may increase electrophilicity compared to the 2-amino group in ’s analog, altering reactivity and target selectivity.
- The 7,7-difluoro motif (shared with ) likely improves metabolic stability compared to non-fluorinated analogs .
Physicochemical Properties
Properties
IUPAC Name |
2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCPBKFOMWSJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.